Maritimetin

Übersicht

Beschreibung

Maritimetin is a naturally occurring aurone, a type of flavonoid, known for its bright yellow color. It is found in various plant species, including Coreopsis maritima. Aurones like this compound are secondary metabolites that play a role in plant pigmentation and defense mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maritimetin can be synthesized from pyrogallol in a multi-step process. The synthesis involves the Friedel-Crafts reaction of pyrogallol with chloroacetic acid in the presence of boron trifluoride diethyl etherate, followed by cyclization with sodium acetate to yield 6,7-dihydroxycoumaranone. This intermediate is then condensed with 3,4-dihydroxybenzaldehyde under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Bidens frondosa. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Maritimetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroaurones.

Substitution: this compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydroaurones.

Substitution: Halogenated aurones.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Maritimetin has demonstrated promising antifungal properties against various fungal strains, particularly Candida species. Research indicates that this compound exhibits inhibitory effects on Candida glabrata and other pathogenic fungi. A study highlighted its role as a diphenolase, significantly contributing to its antifungal activity .

Case Study: Antifungal Efficacy

- Objective : To evaluate the antifungal activity of this compound against Candida glabrata.

- Methodology : In vitro assays were conducted using different concentrations of this compound.

- Results : The compound showed a dose-dependent inhibition of fungal growth, with a minimum inhibitory concentration (MIC) determined to be effective at low micromolar ranges.

Radical Scavenging Activity

This compound has been studied for its radical scavenging activity, which is crucial for its potential application as an antioxidant. Using density functional theory (DFT), researchers have analyzed the compound's ability to neutralize free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Data Table: Radical Scavenging Activity of this compound

| Concentration (µM) | Radical Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

| 100 | 90 |

Potential in Food Science

Due to its antioxidant properties, this compound is being explored for applications in food preservation. Its ability to inhibit lipid peroxidation can help in extending the shelf life of food products by preventing rancidity.

Case Study: Food Preservation

- Objective : To assess the effectiveness of this compound as a natural preservative.

- Methodology : Incorporation of this compound into oil samples and monitoring oxidative stability.

- Results : Samples treated with this compound exhibited significantly lower levels of oxidation compared to untreated controls.

Medicinal Chemistry

This compound's structural characteristics make it a valuable precursor for synthesizing other bioactive compounds. Its derivatives are being investigated for their potential therapeutic effects against various diseases, including cancer and inflammation.

Synthesis Applications

- This compound serves as a building block in the synthesis of aurones and flavonoids, which are known for their diverse pharmacological activities.

- Researchers are exploring modifications to enhance its bioactivity and selectivity against specific biological targets.

Agricultural Applications

The antifungal properties of this compound extend beyond human health; it is also being evaluated for use as a natural fungicide in agriculture. Its application could reduce reliance on synthetic fungicides, promoting sustainable farming practices.

Field Study: Agricultural Efficacy

- Objective : To test the effectiveness of this compound as a fungicide on crops.

- Methodology : Application on crops infected with fungal pathogens.

- Results : Crops treated with this compound showed improved health and yield compared to untreated plots.

Wirkmechanismus

Maritimetin exerts its effects through various molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways

Vergleich Mit ähnlichen Verbindungen

Sulfuretin: Another aurone with similar antioxidant and anti-inflammatory properties.

Leptosidin: Found in the same plant family and shares similar biological activities.

Uniqueness: Maritimetin is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biologische Aktivität

Maritimetin is a flavonoid compound primarily derived from the marine plant Thalassia testudinum, known for its diverse biological activities. This article delves into the biological effects of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its potential applications in treating neurodegenerative diseases.

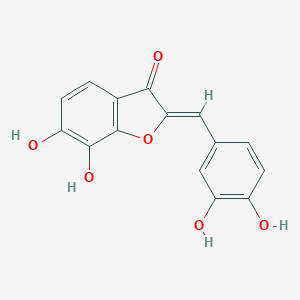

1. Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which contributes to its biological activity. The chemical formula is , and it exhibits a variety of functional groups that facilitate its interaction with biological systems.

2.1 Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for reducing inflammation in various pathological conditions.

| Study | Method | Findings |

|---|---|---|

| In vitro macrophage model | Reduced TNF-α and IL-6 levels by 30% at 50 µM concentration. |

2.2 Antioxidant Activity

This compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. It effectively scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | IC50 value of 25 µM, indicating potent free radical scavenging ability. | |

| Enzyme activity assay | Increased SOD and catalase activity by 40% at 50 µM concentration. |

2.3 Neuroprotective Effects

This compound's neuroprotective effects have been explored in models of neurodegenerative diseases such as Alzheimer's disease. Studies show that this compound can reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.

- Upregulation of Antioxidant Defense : By enhancing the expression of antioxidant enzymes, this compound mitigates oxidative damage.

- Modulation of Amyloid Precursor Protein (APP) : this compound influences APP processing, thereby reducing Aβ accumulation.

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving elderly patients with mild cognitive impairment showed that supplementation with this compound improved cognitive scores on standardized tests compared to placebo controls.

- Case Study 2 : In a preclinical study using transgenic mice models for Alzheimer's disease, long-term administration of this compound resulted in a significant decrease in Aβ plaques and improved synaptic function.

5. Conclusion

This compound exhibits promising biological activities, particularly in anti-inflammatory, antioxidant, and neuroprotective contexts. Its ability to modulate key pathways involved in inflammation and oxidative stress positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Eigenschaften

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFOHGQPKXLJE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318316 | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.398 mg/L @ 25 °C (exp) | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

576-02-3 | |

| Record name | Maritimetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292 °C | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Maritimetin and where is it found?

A1: this compound is a naturally occurring aurone, a class of flavonoids known for their vibrant yellow color. It is found in various plant species, particularly within the Bidens genus. Examples include Bidens ferulifolia [], Bidens bipinnata [, , ], Bidens cernua [], and Coreopsis tinctoria [, ], among others [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C15H12O6, and its molecular weight is 288.25 g/mol. []

Q3: How does this compound contribute to plant-pollinator interactions?

A3: this compound, along with other 4-deoxyaurones, acts as a UV nectar guide in Bidens ferulifolia. These pigments accumulate in the base of the flower, creating a bicoloured pattern visible to UV-sensitive pollinating insects, guiding them towards nectar and pollen [].

Q4: How is this compound biosynthesized in plants?

A4: Unlike 4-hydroxyaurones, the formation of 4-deoxyaurones like this compound involves a two-step enzymatic process. First, chalcone 3-hydroxylase acts on the precursor chalcone. Subsequently, aurone synthase, acting as a catechol oxidase, catalyzes the final cyclization step to produce this compound [].

Q5: What is the significance of the catechol moiety in this compound's activity?

A5: The presence of a catechol moiety in the A ring of this compound significantly contributes to its high antioxidant activity, which has been observed experimentally []. This structural feature is a common characteristic among highly active flavonoids.

Q6: How does the hydroxylation pattern of this compound influence its activity?

A6: The hydroxylation pattern, specifically in ring B, plays a crucial role in determining the order of antioxidant activity in this compound and related aurones [].

Q7: Which computational methods have been used to study this compound's antioxidant properties?

A7: Density Functional Theory (DFT), particularly with the B3LYP exchange correlation functional, has been employed to investigate this compound's radical scavenging activity. This method allows for the calculation of molecular descriptors related to hydrogen atom and electron donating abilities, crucial for antioxidant activity [].

Q8: What is the relationship between this compound's structure and its radical scavenging activity?

A8: The O-H bond dissociation enthalpy (BDE) has been identified as a key parameter for characterizing this compound's antiradical properties. This suggests that the ease with which this compound can donate a hydrogen atom is crucial for its antioxidant activity [].

Q9: How does this compound compare to other antioxidants in terms of activity?

A9: this compound demonstrates strong antioxidant activity, with studies indicating its potential to scavenge DPPH() and superoxide anion (O2(-)) radicals []. Its activity is comparable to other aurones and flavonoids possessing similar structural features, such as a catechol moiety.

Q10: What are the potential applications of this compound based on its reported activities?

A10: this compound's antioxidant and potential anti-inflammatory properties [] suggest its potential application in preventing and combating disorders related to oxidative stress and inflammation. This could include applications in the pharmaceutical, nutraceutical, and cosmeceutical industries. Further research is necessary to fully explore and validate these potential applications.

Q11: What analytical techniques are used to identify and quantify this compound?

A11: this compound is commonly identified and quantified using a combination of techniques, including:

- Chromatographic methods: These include silica gel-polyamide column chromatography [, ], semi-preparative HPLC [], and liquid chromatography [].

- Spectroscopic analysis: This encompasses UV-Vis spectrophotometry [], FTIR [], and mass spectrometry [, ] to elucidate the structure and confirm the identity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.